molecular formula C9H9FO3 B13056133 (R)-Methyl 2-(2-fluorophenyl)-2-hydroxyacetate

(R)-Methyl 2-(2-fluorophenyl)-2-hydroxyacetate

Cat. No.: B13056133
M. Wt: 184.16 g/mol
InChI Key: JLRHGNPNLVZNCD-MRVPVSSYSA-N
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Description

Methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate is an organic compound that features a fluorinated aromatic ring and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be summarized as follows:

(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid+methanolH2SO4methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate+water\text{(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate} + \text{water} (2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid+methanolH2​SO4​​methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate+water

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of methyl (2R)-2-(2-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of (2R)-2-(2-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(2-bromophenyl)-2-hydroxyacetate
  • Methyl (2R)-2-(2-iodophenyl)-2-hydroxyacetate

Uniqueness

Methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability and influence its reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl (2R)-2-(2-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m1/s1

InChI Key

JLRHGNPNLVZNCD-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1F)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)O

Origin of Product

United States

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